4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid
Overview
Description
4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid is an organic compound with the molecular formula C18H26O4. It is known for its unique structure, which includes an octyloxy group attached to a phenyl ring, and a butanoic acid moiety.
Preparation Methods
The synthesis of 4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid typically involves the reaction of 4-(octyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including liquid crystals and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid can be compared with similar compounds such as:
4-(Octyloxy)benzoic acid: This compound has a similar structure but lacks the oxobutanoic acid moiety, making it less versatile in certain chemical reactions.
2-Hydroxy-4-(octyloxy)benzophenone: This compound is used in sunscreens and has different applications compared to this compound. The uniqueness of this compound lies in its combination of functional groups, which allows for a broader range of chemical reactions and applications.
Properties
IUPAC Name |
4-(4-octoxyphenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-7-14-22-16-10-8-15(9-11-16)17(19)12-13-18(20)21/h8-11H,2-7,12-14H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXMWMVPAKQKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379470 | |
Record name | 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100833-45-2 | |
Record name | 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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